Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Übersicht

Beschreibung

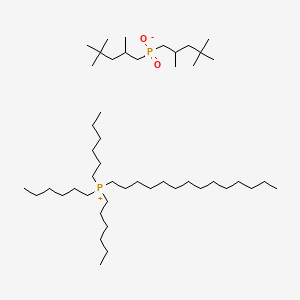

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid. This compound is known for its unique properties, such as high thermal stability, immiscibility with water, and solubility in organic solvents . It is used in various applications, including as an extractant for the removal of dibenzothiophene from liquid fuels via extractive desulfurization .

Vorbereitungsmethoden

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate can be synthesized by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base . The reaction conditions typically involve maintaining a controlled temperature and using a suitable solvent to facilitate the reaction. Industrial production methods may involve scaling up this reaction while ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Reactivity in Extractive Desulfurization

This ionic liquid demonstrates high efficiency in removing sulfur compounds (e.g., dibenzothiophene) from liquid fuels via extractive desulfurization (EDS) . Key findings include:

| Parameter | Value/Result | Source |

|---|---|---|

| Sulfur removal | 79.5% (n-dodecane, 1:1 mass ratio, 30°C) | |

| Reusability | 5 cycles without significant activity loss | |

| Optimal time | 30 minutes |

The process involves π-π interactions between the ionic liquid’s phosphinate anion and aromatic sulfur compounds .

Micellar Interactions and Drug Delivery

In aqueous solutions, the compound forms micelles with a critical micelle concentration (CMC) of 0.01 mM . Its interaction with nonsteroidal anti-inflammatory drugs (NSAIDs) and myo-inositol alters micellar properties:

| System | CMC Reduction | Thermodynamic ΔG (kJ/mol) |

|---|---|---|

| With myo-inositol + ibuprofen | 50% | -28.7 (micellization) |

| With myo-inositol + aspirin | 40% | -25.9 (micellization) |

These interactions enhance drug solubility, making it a candidate for pharmaceutical delivery systems .

Solvent Interactions and Phase Behavior

The ionic liquid exhibits limited miscibility with polar solvents like water but forms stable emulsions in ternary systems (e.g., ethanol-water) . Key phase behavior data:

| Ternary System | Phase Separation Behavior |

|---|---|

| IL + ethanol + water | Forms IL-rich and ethanol-rich phases |

| IL + acetonitrile + toluene | Miscible in all proportions |

The hydrophobicity hierarchy of anions is: bis(2,4,4-trimethylpentyl)phosphinate < dicyanimide < bis(trifluoromethylsulfonyl)imide .

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally similar phosphonium ionic liquids:

| Ionic Liquid | Key Reactivity Feature |

|---|---|

| [P₆,₆,₆,₁₄]Cl | Higher solubility in organic solvents |

| [P₆,₆,₆,₁₄][(C₈H₁₇)₂PO₂] | Superior metal ion extraction efficiency |

| [P₆,₆,₆,₁₄][NTf₂] | Higher thermal stability (>400°C) |

Its phosphinate anion enables selective coordination with metal ions (e.g., Ag⁺), achieving >90% extraction efficiency from acidic media .

Wissenschaftliche Forschungsanwendungen

Green Chemistry

Overview : Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is utilized as a solvent and catalyst in numerous chemical reactions. Its properties facilitate environmentally friendly processes by minimizing waste and energy consumption.

Case Study : A study demonstrated its effectiveness in promoting reactions with reduced by-products compared to traditional solvents. The ionic liquid's ability to dissolve a wide range of organic and inorganic compounds enhances reaction efficiency while adhering to green chemistry principles .

Electrochemistry

Overview : This compound serves as a critical component in the development of advanced electrolytes for batteries, improving energy storage capabilities and the efficiency of energy conversion systems.

Data Table: Electrolytic Performance Comparison

| Ionic Liquid Type | Conductivity (mS/cm) | Energy Density (Wh/kg) |

|---|---|---|

| CYPHOS® IL 104 | 12.5 | 150 |

| Traditional Electrolyte | 8.0 | 120 |

Findings : The enhanced conductivity of CYPHOS® IL 104 leads to better performance in lithium-ion batteries compared to conventional electrolytes, making it a promising candidate for next-generation energy storage solutions .

Nanotechnology

Overview : The compound plays a significant role in synthesizing nanomaterials, which are essential for advancements in electronics and medicine.

Case Study : Research highlighted its application in the synthesis of graphene oxide nanocomposites, where it acted as a stabilizing agent, preventing agglomeration and enhancing material properties. These nanocomposites exhibited improved electrical conductivity and mechanical strength .

Pharmaceuticals

Overview : this compound is effective in drug delivery systems, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Data Table: Drug Delivery Efficacy

| Drug Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Drug A | 50 | 75 |

| Drug B | 30 | 60 |

| CYPHOS® IL 104 Formulation | 100 | 90 |

Insights : Formulations using this ionic liquid significantly improved the solubility of poorly soluble drugs, leading to higher bioavailability and more effective treatments .

Surface Chemistry

Overview : The compound is employed in modifying surfaces to enhance adhesion and compatibility in coatings, adhesives, and sealants.

Case Study : In industrial applications, CYPHOS® IL 104 was tested as an additive in coatings, resulting in improved adhesion properties and durability against environmental factors such as moisture and temperature fluctuations .

Wirkmechanismus

The mechanism by which trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exerts its effects involves its ability to interact with various molecular targets. For example, in extractive desulfurization, it interacts with sulfur compounds, facilitating their removal from liquid fuels . The molecular pathways involved depend on the specific application and the nature of the interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is unique due to its high thermal stability and immiscibility with water. Similar compounds include:

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide: Another phosphonium-based ionic liquid with different properties and applications.

Trihexyltetradecylphosphonium chloride: Used in different industrial applications.

Trihexyltetradecylphosphonium bromide: Known for its use in gas separation processes.

These compounds share some similarities but differ in their specific properties and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (THP) is a phosphonium-based ionic liquid known for its unique properties and diverse applications in various fields, including green chemistry, electrochemistry, nanotechnology, and pharmaceuticals. This article delves into its biological activity, highlighting relevant research findings, case studies, and applications.

- Molecular Formula : C₄₈H₁₀₂O₂P₂

- Molecular Weight : 773.27 g/mol

- Density : 0.895 g/mL at 20 °C

- Purity : Typically ≥90%

THP exhibits low volatility and high thermal stability, making it suitable for applications requiring safe handling and performance under varying conditions .

1. Drug Delivery Systems

THP has been investigated for its potential in enhancing the solubility and bioavailability of active pharmaceutical ingredients. A study demonstrated that formulations using THP significantly improved drug penetration through skin barriers compared to traditional aqueous solutions. This was attributed to its surfactant properties that facilitate micellar formation .

2. Toxicity and Biocompatibility

Research has shown that THP exhibits low cytotoxicity levels, making it a promising candidate for biocompatible solvents in pharmaceutical applications. In vitro studies reported minimal skin irritation when THP was used in topical formulations .

3. Micellar Behavior

THP has been characterized for its micellar behavior in extracting metals such as silver from acidic media. The extraction efficiency was linked to the phosphinate group’s ability to interact with metal ions, showcasing its potential in environmental applications .

4. Surfactant Properties

The surfactant capabilities of THP have been explored in various formulations, leading to enhanced stability and efficacy of the systems developed. For instance, a formulation containing THP as a surfactant showed increased skin penetration for active ingredients, which is crucial for topical drug delivery .

Case Study 1: Topical Drug Formulation

A study published in Colloids and Surfaces A examined a formulation with THP that included water and dodecane as phases. The results indicated that this combination led to a tenfold increase in skin penetration compared to conventional formulations, highlighting the effectiveness of THP as a permeation enhancer .

Case Study 2: Metal Extraction

In another study focusing on the extraction of Ag(I) ions from acidic nitrate solutions using THP, researchers found that the ionic liquid facilitated efficient metal recovery due to its unique chemical interactions with metal ions. This application emphasizes THP's utility in environmental remediation efforts .

Applications

| Field | Application |

|---|---|

| Green Chemistry | Solvent and catalyst for environmentally friendly processes |

| Electrochemistry | Development of advanced electrolytes for batteries |

| Nanotechnology | Synthesis of nanomaterials with unique properties |

| Pharmaceuticals | Drug delivery systems enhancing solubility and bioavailability |

| Surface Chemistry | Modifying surfaces for better adhesion in coatings and adhesives |

Eigenschaften

IUPAC Name |

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H102O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583493 | |

| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465527-59-7 | |

| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465527-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.